2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
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Overview
Description
2-(4-Phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone typically involves multiple steps. The quinoline core can be synthesized using various methods, including:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Catalyst-based synthesis: Using recyclable catalysts such as clay or ionic liquids can make the process more environmentally friendly.
One-pot reactions: These reactions combine multiple steps into a single reaction vessel, reducing the need for intermediate purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-Phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential biological effects.
Industrial Chemistry: The compound’s stability and reactivity make it a candidate for use in various industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine, share some similarities with 2-(4-phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone.
Piperazine Derivatives: Compounds like piperazine and its derivatives also share structural similarities due to the presence of the piperazine ring.
Uniqueness
What sets 2-(4-phenylpiperazino)-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone apart is its unique combination of the quinoline and piperazine moieties, along with the specific functional groups attached to these rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H29N3O3/c1-18-15-25(2,3)28(21-14-23-22(13-20(18)21)30-17-31-23)24(29)16-26-9-11-27(12-10-26)19-7-5-4-6-8-19/h4-8,13-15H,9-12,16-17H2,1-3H3 |
InChI Key |
ZFIRVYVQSMJOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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